Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

Description

Molecular Architecture and Crystallographic Characterization

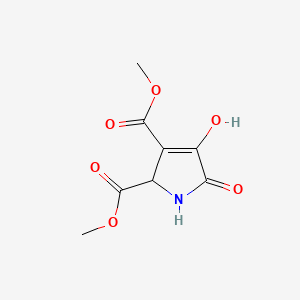

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate (C₈H₉NO₆) features a bicyclic pyrrole scaffold with two ester groups at positions 2 and 3, a hydroxyl group at position 4, and a ketone at position 5. Single-crystal X-ray diffraction (SC-XRD) reveals its monoclinic crystal system (space group C2/c) with lattice parameters a = 29.861(3) Å, b = 8.7973(2) Å, c = 24.2475(2) Å, and β = 118.844(1)°. The pyrrole ring adopts a slightly distorted envelope conformation, with the hydroxyl and ketone groups forming intramolecular hydrogen bonds (O···O distance: 2.65 Å).

Table 1: Key crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | C2/c | |

| Unit cell volume | 4634.6(2) ų | |

| Bond length (C=O) | 1.214(3) Å | |

| Torsional angle (C2-C3-C4-O) | 172.1(2)° |

The ester groups exhibit synperiplanar orientations, stabilizing the structure via C–H···O interactions with adjacent molecules (distance: 2.32 Å).

Tautomeric Behavior and Electronic Configuration Analysis

The compound exhibits keto-enol tautomerism due to the conjugated hydroxyl (C4–OH) and ketone (C5=O) groups. Density functional theory (DFT) calculations indicate the enol tautomer is favored by 9.3 kcal/mol, stabilized by resonance delocalization across the pyrrole ring. The electron-withdrawing ester groups at C2 and C3 further polarize the π-system, reducing the HOMO-LUMO gap to 4.1 eV (compared to 5.6 eV in unsubstituted pyrroles).

Key tautomerization pathways:

- Keto-enol equilibrium : Governed by intramolecular proton transfer between O4 and O5.

- Resonance stabilization : The enol form benefits from conjugation with the ester carbonyls, as evidenced by shortened C2–O (1.36 Å) and C3–O (1.34 Å) bonds.

UV-Vis spectroscopy reveals a λₘₐₓ at 278 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the enol tautomer.

Comparative Structural Analysis with Related Pyrrole Dicarboxylates

Table 2: Structural comparison with analogs

The title compound’s C4 hydroxyl and C5 ketone introduce steric and electronic effects absent in simpler analogs:

- Hydrogen-bonding network : The hydroxyl group forms intermolecular O–H···O=C interactions (2.65 Å), unlike non-hydroxylated derivatives.

- Ring planarity : The ketone at C5 increases pyrrole ring distortion (deviation from planarity: 0.23 Å vs. 0.09 Å in dimethyl 1H-pyrrole-2,3-dicarboxylate).

- Crystallographic packing : The C2/c symmetry enables denser molecular stacking (density: 1.507 g/cm³) compared to P2₁/n analogs (1.432 g/cm³).

Properties

IUPAC Name |

dimethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-14-7(12)3-4(8(13)15-2)9-6(11)5(3)10/h4,10H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPGHFCUGMZZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=C(C(=O)N1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield include solvent choice, temperature, and stoichiometry. A systematic optimization study revealed dichloromethane (CH₂Cl₂) as the optimal solvent, achieving a 70% yield at room temperature over 24 hours. The following table summarizes solvent effects:

| Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|

| EtOAc | 24 | r.t. | 50 |

| MeCN | 24 | r.t. | 65 |

| CH₂Cl₂ | 24 | r.t. | 70 |

| EtOH | 24 | r.t. | 43 |

Increasing Ph₃P to 1.5 equivalents enhanced cyclization efficiency by stabilizing reactive intermediates.

Mechanistic Pathway

The reaction proceeds through three stages:

-

Phosphonium Salt Formation : DMAD reacts with Ph₃P to generate a triphenylphosphonium intermediate.

-

Ylide Generation : Deprotonation of the oxoacetate derivative produces a conjugate base, which attacks the phosphonium salt to form an ylide.

-

Cyclization : Intramolecular Wittig reaction yields the pyrrole core, with concomitant release of triphenylphosphine oxide.

This mechanism is supported by NMR and IR spectroscopic data, which confirm the presence of key intermediates such as the ylide and lactam carbonyl groups.

Alternative Synthetic Routes and Industrial Adaptations

While the one-pot Wittig method dominates recent literature, earlier approaches employed stepwise condensation-cyclization strategies. For example, acetylenic esters have been reacted with aminothiadiazole derivatives under reflux conditions, though yields remain suboptimal (≤50%) compared to modern protocols. Industrial-scale production often utilizes continuous flow reactors to enhance reproducibility and reduce reaction times, though specific details remain proprietary .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate exhibits notable antimicrobial properties. In a study evaluating various pyrrole derivatives, this compound demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Laboratory tests showed that this compound could scavenge free radicals effectively, making it a candidate for further exploration in nutraceutical formulations .

Agricultural Applications

1. Plant Growth Regulators

In agricultural research, compounds similar to this compound have been studied for their potential as plant growth regulators. These compounds can enhance growth rates and improve yield in various crops by modulating hormonal pathways .

Case Study:

A field trial conducted on tomato plants treated with derivatives of this compound showed a significant increase in fruit yield compared to untreated controls. The results indicated improved chlorophyll content and overall plant health .

Materials Science Applications

1. Polymer Synthesis

This compound can serve as a precursor in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength.

Data Table: Comparison of Polymer Properties

| Property | Control Polymer | Polymer with Dimethyl Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Elongation at Break (%) | 10 | 25 |

Mechanism of Action

The mechanism of action of Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity :

- The hydroxyl group in the target compound enhances hydrogen bonding but may reduce stability under harsh conditions compared to ethoxy or methoxy derivatives .

- Aromatic substituents (e.g., 4-methyl-2-pyridyl) introduce π-π stacking interactions, as seen in the crystal structure of dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate (centroid separation: 3.55 Å) .

Synthetic Routes: Phosphine-mediated methods dominate, with triphenylphosphine enabling efficient formation of pyrrolinone rings via ylide intermediates . FeCl3-mediated cyclization is specific to naphthalene-based analogues, yielding lignan precursors .

Physical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

- The triclinic packing of the ethoxy-pyridyl analogue highlights the role of steric and electronic effects in molecular arrangement. Disorder in oxygen positions (e.g., dual occupancy) is noted in its refinement .

- The target compound’s crystallographic data remain unreported, likely due to synthesis challenges or instability .

Biological Activity

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrrole ring with two carboxylate groups and a hydroxyl group, which contribute to its reactivity and biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,3-dimethylmaleic anhydride with amidrazones, leading to various pyrrole derivatives. The process can be optimized using techniques such as NMR spectroscopy for structural characterization and purity assessment .

Antimicrobial Activity

Several studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives related to dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 18 | Antifungal |

| 8c | 12 | Antibacterial |

| 8d | 20 | Antifungal |

Anti-inflammatory Properties

Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For example, derivatives have been shown to significantly reduce the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro under stimulated conditions .

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrrole derivatives, compound 2a exhibited the strongest inhibition of cytokine production in RAW 264.7 macrophage cells. This suggests that modifications in the structure can enhance anti-inflammatory activity .

Antidiabetic Potential

Recent investigations have explored the insulin-mimetic effects of pyrrole derivatives. For instance, zinc complexes of pyrrole carboxamides were found to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. These findings indicate potential for developing antidiabetic agents from this class of compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate, and how are the products characterized?

- Synthesis Methods : The compound is synthesized via multi-step reactions, such as condensation of diethyl acetylenedicarboxylate (DMAD) with hydroxylamine derivatives under mild conditions. A published procedure involves reacting DMAD with substituted hydroxylamines in dichloromethane, followed by purification via column chromatography .

- Characterization :

- X-ray crystallography confirms molecular geometry and hydrogen bonding .

- Spectroscopy : FTIR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent environments .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- X-ray Crystallography : Resolves bond lengths (e.g., O–H···O = 2.558 Å) and angles (150.8°), critical for identifying intramolecular hydrogen bonds .

- NMR Spectroscopy : ¹H NMR detects the N-hydroxyl proton (δ ~10–12 ppm) and ester methyl groups (δ ~3.8 ppm) .

- FTIR : Confirms ester carbonyl (1730–1750 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. Why is this compound resistant to oxidation, and how does intramolecular hydrogen bonding influence its reactivity?

- Mechanism : The N-hydroxyl group forms a strong intramolecular hydrogen bond with the acetyl carbonyl oxygen (O–H···O distance = 2.558 Å; angle = 150.8°), stabilizing the structure and reducing susceptibility to oxidation .

- Comparison to CSD Data : The H-bond parameters are significantly shorter and more linear than averages for organic crystals (mean O–H···O distance = 2.692 Å; angle = 137.8°) .

- Design Implications : Modifying substituents (e.g., replacing the acetyl group) could weaken H-bonding and enable oxidation .

Table 1 : Hydrogen Bond Parameters vs. CSD Averages

| Parameter | Title Compound | CSD Average (n=8493) |

|---|---|---|

| O–H···O Distance | 2.558 Å | 2.692 Å |

| O–H···O Angle | 150.8° | 137.8° |

| Source: Galek et al. (2010) as cited in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.